Berberrubine
Berberrubine
Berberrubine, also known as 6847-93-4 or 9-berberoline, belongs to the class of organic compounds known as protoberberine alkaloids and derivatives. These are alkaloids with a structure based on a protoberberine moiety, which consists of a 5, 6-dihydrodibenzene moiety fused to a quinolizinium and forming 5, 6-Dihydrodibenzo(a, g)quinolizinium skeleton. Berberrubine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, berberrubine is primarily located in the cytoplasm. Outside of the human body, berberrubine can be found in fruits and tea. This makes berberrubine a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
17388-19-1
VCID:
VC0190662
InChI:
InChI=1S/C19H15NO4/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21/h2-3,6-9H,4-5,10H2,1H3/p+1
SMILES:
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O
Molecular Formula:
C19H16NO4+
Molecular Weight:
322.3 g/mol
Berberrubine
CAS No.: 17388-19-1
Natural Products
VCID: VC0190662
Molecular Formula: C19H16NO4+
Molecular Weight: 322.3 g/mol
CAS No. | 17388-19-1 |
---|---|
Product Name | Berberrubine |
Molecular Formula | C19H16NO4+ |
Molecular Weight | 322.3 g/mol |
IUPAC Name | 17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol |
Standard InChI | InChI=1S/C19H15NO4/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21/h2-3,6-9H,4-5,10H2,1H3/p+1 |
Standard InChIKey | GLYPKDKODVRYGP-UHFFFAOYSA-O |
SMILES | COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O |
Canonical SMILES | COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O |
Description | Berberrubine, also known as 6847-93-4 or 9-berberoline, belongs to the class of organic compounds known as protoberberine alkaloids and derivatives. These are alkaloids with a structure based on a protoberberine moiety, which consists of a 5, 6-dihydrodibenzene moiety fused to a quinolizinium and forming 5, 6-Dihydrodibenzo(a, g)quinolizinium skeleton. Berberrubine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, berberrubine is primarily located in the cytoplasm. Outside of the human body, berberrubine can be found in fruits and tea. This makes berberrubine a potential biomarker for the consumption of these food products. |
Synonyms | 5,6-dihydro-9-hydroxy-10-methoxybenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium chloride 9-berberoline chloride berberrubine berberrubine chloride |
PubChem Compound | 72704 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume